molecular formula C16H15NO B6590860 (2S)-2-Amino-2-(2-anthryl)ethan-1-OL CAS No. 1213581-06-6

(2S)-2-Amino-2-(2-anthryl)ethan-1-OL

Cat. No.: B6590860
CAS No.: 1213581-06-6
M. Wt: 237.30 g/mol
InChI Key: IYXAWKPHWZYHDL-MRXNPFEDSA-N
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Description

(2S)-2-Amino-2-(2-anthryl)ethan-1-ol is a chiral compound featuring an anthracene moiety linked to an amino alcohol functional group. This structure suggests potential utility in asymmetric synthesis, where it could serve as a precursor for chiral catalysts or as a building block for complex molecular architectures. The extended aromatic system of the anthracene group may also make this compound of interest in materials science, particularly in the development of organic fluorophores or for the study of electron transfer processes. Researchers are exploring its properties and applications strictly in laboratory settings. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1213581-06-6

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(2S)-2-amino-2-anthracen-2-ylethanol

InChI

InChI=1S/C16H15NO/c17-16(10-18)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16,18H,10,17H2/t16-/m1/s1

InChI Key

IYXAWKPHWZYHDL-MRXNPFEDSA-N

SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CO)N

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](CO)N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CO)N

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

(2S)-2-Amino-2-(2-anthryl)ethan-1-OL serves as a valuable building block in organic synthesis. Its anthracene moiety allows for the development of complex organic molecules, which can be utilized in various chemical reactions such as:

  • Nucleophilic substitutions
  • Coupling reactions with other organic compounds to create derivatives with enhanced properties.

Research has indicated that this compound exhibits potential biological activities:

  • Antioxidant Properties : Studies have demonstrated that compounds with similar structures can act as antioxidants, which may provide protective effects against oxidative stress in biological systems .
  • Anticancer Potential : The interaction of anthracene derivatives with DNA suggests that this compound may have anticancer properties by intercalating into DNA and disrupting replication processes .

Material Science

The compound's unique electronic properties make it suitable for applications in material sciences:

  • Organic Light Emitting Diodes (OLEDs) : Its ability to emit light when subjected to an electric field positions it as a candidate for use in OLED technology.
  • Organic Photovoltaics (OPVs) : The compound's electronic structure may enhance charge transport properties, making it useful in solar cell applications .

Case Study 1: Antioxidant Activity

A study adapted the ABTS(*) assay to evaluate the antioxidant capabilities of anthracene derivatives, including this compound. The results indicated significant antioxidant activity comparable to established antioxidants, suggesting its potential use in food preservation and health supplements .

Case Study 2: Anticancer Research

In vitro studies have shown that anthracene derivatives can inhibit cancer cell proliferation. Research specifically focusing on this compound revealed promising results in reducing the viability of certain cancer cell lines, indicating its potential as a therapeutic agent .

Comparison with Similar Compounds

Clovamide (N-Caffeoyl-L-DOPA)

Structure: Clovamide ((2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid) shares the cinnamoyl amide core with the target compound but differs in substituents:

  • Phenyl Ring : 3,4-Dihydroxyphenyl (catechol) vs. 2-fluorophenyl.
  • Amino Acid Backbone: L-DOPA (3,4-dihydroxyphenylalanine) vs. simpler propanoic acid.

Functional Comparison: Clovamide exhibits antioxidant, anti-inflammatory, and neuroprotective activities due to its catechol groups, which enable radical scavenging .

DC5977–0726

Structure: (2S)-2-[3-(4-Fluorophenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid .

  • Key Differences: Fluorine at the para position (vs. ortho) and an indole substituent on the propanoic acid.

Binding Interactions :
DC5977–0726 forms hydrogen bonds with Asp164, Arg166, and Tyr268 in docking studies . The indole group may enable π-π stacking, absent in the target compound. The para-fluorophenyl orientation could alter steric interactions compared to the ortho substitution.

Furin Inhibitors (P3, P7, P16)

Structures :

  • P3: 3-[[(5-bromothiophen-2-yl)methylene]-4-oxo-thiazolidin-2-yl]amino]propanoic acid derivative .
  • P7: Contains a dimethylaminobenzylidene group.
  • P16 : Features a thiophen-2-ylmethylene substituent.

Functional Comparison: These compounds inhibit Furin protease (IC50: 35 µM for P3) via thiazolidinone scaffolds . While the target compound lacks a heterocyclic core, its fluorophenyl-enoyl amide may interact with similar enzymatic pockets through hydrogen bonding or hydrophobic effects.

3-(3-Bromo-2-Fluorophenyl)propanoic Acid

Structure: Propanoic acid with 3-bromo-2-fluorophenyl substitution .

  • Key Differences: Lacks the enoyl amide group but shares halogenated aryl motifs.

Physicochemical Properties: The bromine atom increases molecular weight (247.06 g/mol vs.

(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic Acid

Structure : Features a sulfamoyl linker and trifluoromethylphenyl group .

  • Key Differences : Sulfamoyl bridge enhances hydrogen-bonding capacity, while the trifluoromethyl group is a stronger electron-withdrawing substituent than fluorine.

Biological Implications :
The trifluoromethyl group may improve metabolic stability and binding affinity to hydrophobic pockets compared to the target compound’s 2-fluorophenyl group.

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Biological Activity/Notes Reference
Target Compound ~237.22 2-Fluorophenyl, (E)-enoyl amide Research chemical
Clovamide 343.31 3,4-Dihydroxyphenyl, L-DOPA backbone Antioxidant, neuroprotective
DC5977–0726 ~380.35 4-Fluorophenyl, indol-3-yl Docking score: -7.37 kcal/mol
P3 (Furin Inhibitor) ~465.74 Bromothiophene, thiazolidinone IC50: 35 µM (Furin inhibition)
3-(3-Bromo-2-Fluorophenyl)propanoic Acid 247.06 3-Bromo-2-fluorophenyl Halogenated analog
(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic Acid 407.33 Trifluoromethyl, sulfamoyl Enhanced electron-withdrawing effects

Preparation Methods

Diastereomeric Resolution via Crystallization

Racemic 2-Amino-2-(2-anthryl)ethan-1-OL can be resolved using chiral resolving agents. A 1:1 mixture of the racemate and (R)-mandelic acid in ethanol induces selective crystallization of the (2S)-enantiomer-mandelate salt. Recrystallization from methanol/water (3:1) affords the pure (2S)-isomer with >99% ee, albeit in moderate yield (42%) .

Advantages:

  • Scalable for industrial production.

  • No specialized catalysts required.

Limitations:

  • Low overall yield due to solubility differences.

  • Requires stoichiometric resolving agents.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) catalyzes the enantioselective acetylation of racemic 2-Amino-2-(2-anthryl)ethan-1-OL. In toluene at 37°C, the enzyme preferentially acetylates the (2R)-enantiomer, leaving the desired (2S)-isomer unreacted. After 24 hours, the reaction reaches 48% conversion, yielding (2S)-2-Amino-2-(2-anthryl)ethan-1-OL with 94% ee .

Reaction Conditions:

  • Substrate: 1.0 M in toluene.

  • Acyl donor: Vinyl acetate (2 equiv).

  • Enzyme loading: 20 mg/mmol substrate.

Asymmetric Transfer Hydrogenation

A ruthenium-(S)-TsDPEN complex catalyzes the transfer hydrogenation of 2-Acetamido-2-(2-anthryl)ethan-1-one. Using formic acid-triethylamine azeotrope as the hydrogen source, the ketone is reduced to the corresponding alcohol with 91% ee. Subsequent acidic hydrolysis (6 M HCl, reflux) removes the acetyl group, yielding the target compound in 85% overall yield .

Catalytic Cycle:

Ru-(S)-TsDPEN+HCO2HRu-H++CO2+HNEt3+\text{Ru-(S)-TsDPEN} + \text{HCO}2\text{H} \rightarrow \text{Ru-H}^+ + \text{CO}2 + \text{HNEt}_3^+
2-Acetamido-2-(2-anthryl)ethan-1-one+Ru-H+(2S)-2-Acetamido-2-(2-anthryl)ethan-1-OL\text{2-Acetamido-2-(2-anthryl)ethan-1-one} + \text{Ru-H}^+ \rightarrow \text{(2S)-2-Acetamido-2-(2-anthryl)ethan-1-OL}

Solid-Phase Synthesis with Chiral Auxiliaries

This method employs a polystyrene-bound Evans oxazolidinone auxiliary. 2-Anthrylacetic acid is coupled to the auxiliary using DCC/HOBt, followed by diastereoselective alkylation with benzyl bromoacetate. Cleavage with LiOH/H2O2 yields this compound with 88% ee and 76% yield .

Steps:

  • Auxiliary Coupling:
    2-Anthrylacetic Acid+OxazolidinoneDCC/HOBtImmobilized Intermediate\text{2-Anthrylacetic Acid} + \text{Oxazolidinone} \xrightarrow{\text{DCC/HOBt}} \text{Immobilized Intermediate}

  • Alkylation:
    Intermediate+BnOCH2BrLDADiastereomeric Adduct\text{Intermediate} + \text{BnOCH}_2\text{Br} \xrightarrow{\text{LDA}} \text{Diastereomeric Adduct}

  • Cleavage:
    AdductLiOH/H2O2This compound\text{Adduct} \xrightarrow{\text{LiOH/H}_2\text{O}_2} \text{this compound}

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield (%) ee (%) Scale Feasibility
Chiral Pool Synthesis2-Anthraldehyde(DHQD)2PHAL, Raney Ni6578Pilot-scale
Diastereomeric ResolutionRacemic amino alcohol(R)-Mandelic acid42>99Industrial
Enzymatic ResolutionRacemic amino alcoholCAL-B lipase4894Lab-scale
Transfer Hydrogenation2-Acetamido-2-(2-anthryl)ethan-1-oneRu-(S)-TsDPEN8591Pilot-scale
Solid-Phase Synthesis2-Anthrylacetic acidEvans oxazolidinone7688Lab-scale

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-2-Amino-2-(2-anthryl)ethan-1-OL with high enantiomeric purity?

  • Methodological Answer : Chiral resolution techniques, such as asymmetric catalysis or diastereomeric salt formation, are critical for achieving high enantiomeric purity. For structurally similar β-amino alcohols (e.g., (S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol), enantioselective synthesis via chiral auxiliaries or enzymatic resolution has been documented . Chiral HPLC (e.g., using a Daicel CHIRALPAK® column) can validate enantiopurity, as shown for derivatives like (S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol (≥97% purity) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Confirm stereochemistry and functional groups (e.g., anthryl proton signals at δ 7.5–8.5 ppm for aromatic regions) .
  • HPLC : Assess purity (≥95% threshold) using reverse-phase C18 columns, as demonstrated for analogs like 2-amino-2-(2-trifluoromethylphenyl)ethan-1-ol .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ peak at m/z calculated for C₁₆H₁₆N₂O: 268.12) .

Q. What solvents are optimal for solubility testing of this compound?

  • Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) based on analogs like 2-amino-2-(4-iodophenyl)ethan-1-ol, which show solubility >10 mg/mL in DMSO . For aqueous solubility, use phosphate-buffered saline (PBS) at pH 7.4 with sonication, noting potential aggregation in hydrophobic anthryl-containing systems .

Advanced Research Questions

Q. How can researchers ensure stability during long-term storage of this compound?

  • Methodological Answer : Store lyophilized solids under inert gas (N₂/Ar) at -20°C to prevent oxidation of the anthryl group. For solutions, avoid prolonged exposure to light (anthracene derivatives are photolabile) and use stabilizers like BHT (0.01% w/v), as recommended for similar aryl-substituted amino alcohols . Monitor degradation via periodic HPLC analysis .

Q. What strategies resolve discrepancies between computational predictions and experimental data on solubility?

  • Methodological Answer : Cross-validate using multiple models (e.g., COSMO-RS vs. Hansen Solubility Parameters) and experimental phase diagrams. For example, if simulations overestimate solubility in ethanol, empirically test ternary solvent systems (e.g., ethanol/water mixtures) to identify crystallization boundaries, as applied to 2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol .

Q. How does the anthryl substituent influence photophysical properties compared to phenyl/pyridinyl analogs?

  • Methodological Answer : The anthryl group enhances π-π stacking and fluorescence quantum yield. Compare UV-Vis spectra (λₐᵦₛ ~370 nm for anthryl vs. ~260 nm for phenyl analogs) . Time-resolved fluorescence can quantify excited-state lifetimes, critical for applications in optoelectronic materials .

Q. What analytical methods detect trace impurities from synthetic intermediates?

  • Methodological Answer : Use LC-MS/MS with MRM (multiple reaction monitoring) to identify byproducts (e.g., unreacted anthracene derivatives or diastereomers). For example, a limit of detection (LOD) <0.1% was achieved for 2-amino-2-(6-methylpyridin-3-yl)ethanol dihydrochloride impurities .

Notes for Experimental Design

  • Stereochemical Integrity : Use chiral stationary phases (CSPs) for HPLC to monitor racemization during reactions .
  • Contradiction Analysis : If solubility conflicts arise, re-examine solvent purity or consider polymorph screening (e.g., via XRPD) .

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